molecular formula C17H24N2O2S B2936981 1-(2-Methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane CAS No. 2320514-86-9

1-(2-Methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane

Cat. No.: B2936981
CAS No.: 2320514-86-9
M. Wt: 320.45
InChI Key: YYBPKZGSTZKGSJ-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane core substituted with a 2-methoxybenzoyl group at position 1 and a thiolan-3-yl (tetrahydrothiophen-3-yl) group at position 2. The 1,4-diazepane ring provides conformational flexibility, while the 2-methoxybenzoyl moiety introduces electron-donating properties, and the thiolan-3-yl group contributes sulfur-mediated hydrophobicity. This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting neurotransmitter receptors, such as dopamine and serotonin receptors .

Properties

IUPAC Name

(2-methoxyphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c1-21-16-6-3-2-5-15(16)17(20)19-9-4-8-18(10-11-19)14-7-12-22-13-14/h2-3,5-6,14H,4,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBPKZGSTZKGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:

    Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides.

    Introduction of the Methoxybenzoyl Group: This step might involve acylation reactions using 2-methoxybenzoyl chloride and a suitable base.

    Attachment of the Thiolan Group: This could be done through nucleophilic substitution reactions using thiolane derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The thiolan group can be oxidized to form sulfoxides or sulfones.

    Reduction: The methoxybenzoyl group can be reduced to the corresponding alcohol.

    Substitution: The diazepane ring can undergo substitution reactions at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: N-substituted diazepanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions.

    Medicine: As a candidate for drug development, particularly in the field of neuropharmacology.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxybenzoyl and thiolan groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Substituent Modifications on the Benzoyl Group
  • 1-(2-Cyanobenzoyl)-4-(thiophen-3-yl)-1,4-diazepane Substituent: 2-Cyanophenyl (electron-withdrawing) instead of 2-methoxybenzoyl. However, reduced solubility compared to the methoxy derivative. Synthesis Yield: 44% (lower than methoxy analogs, possibly due to steric or electronic effects) .
  • 1-(3-Chlorobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane (BK82779)

    • Substituent: 3-Chlorobenzoyl (halogenated) instead of 2-methoxybenzoyl.
    • Impact: Chlorine increases lipophilicity and may enhance blood-brain barrier penetration. The positional isomerism (3-Cl vs. 2-OCH3) could alter receptor selectivity .
    • Molecular Weight: 324.87 g/mol (vs. ~336.5 g/mol for the methoxy analog) .
Modifications on the Diazepane Ring
  • 1-(2-Methoxybenzoyl)-4-(3-cyanophenyl)-1,4-diazepane Substituent: 3-Cyanophenyl at position 4 instead of thiolan-3-yl. Impact: The cyano group may engage in hydrogen bonding with receptor residues, contrasting with the sulfur-mediated hydrophobic interactions of thiolan-3-yl. Synthesis Yield: 33% (lower yield suggests challenges in introducing nitrile groups) .
  • 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane

    • Substituent: Pyrazole-chlorophenyl at position 1 instead of 2-methoxybenzoyl.
    • Impact: Demonstrates high selectivity for serotonin 5-HT7 receptors, highlighting how aromatic heterocycles influence receptor specificity .

Physicochemical and Pharmacological Properties

Table 1: Key Properties of Selected Analogs
Compound Name Substituents (Position 1/4) Molecular Weight (g/mol) Key Biological Activity Synthesis Yield
1-(2-Methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane 2-OCH3 / thiolan-3-yl ~336.5 Dopamine/Serotonin receptor modulation (predicted) Not reported
1-(2-Cyanobenzoyl)-4-(thiophen-3-yl)-1,4-diazepane 2-CN / thiophen-3-yl 459.0 Dopamine D3 receptor affinity 44%
BK82779 3-Cl / thiolan-3-yl 324.87 Unknown (structural analog) Not reported
1-(3-Chlorophenyl-pyrazol-4-yl)-1,4-diazepane Pyrazole-3-Cl / H ~300 (estimated) 5-HT7 receptor antagonist Not reported
Key Observations:
  • Electronic Effects : Electron-donating groups (e.g., 2-OCH3) improve solubility, while electron-withdrawing groups (e.g., CN, Cl) enhance receptor binding but reduce solubility.
  • Sulfur vs.
  • Stereochemistry : The thiolan-3-yl group introduces a chiral center, which may influence enantioselective receptor interactions.

Biological Activity

1-(2-Methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound has a unique chemical structure characterized by a diazepane ring substituted with a methoxybenzoyl group and a thiolane moiety. Its molecular formula is C13H15N3O2SC_{13}H_{15}N_3O_2S with a molecular weight of approximately 281.39 g/mol.

Anticancer Properties

Recent studies have indicated that derivatives of diazepanes exhibit significant anticancer activities. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (Bel-7402) cancer cells.

Compound Cell Line IC50 (µM) Reference
This compoundMCF-712.5
Similar Diazepane DerivativeBel-740215.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it demonstrates activity against both bacterial and fungal strains, suggesting it could be a candidate for developing new antimicrobial agents.

Microorganism Activity Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureusInhibitory32 µg/mL
Candida albicansInhibitory64 µg/mL

The proposed mechanism of action for the biological activity of this compound involves the inhibition of key enzymes and pathways within microbial and cancerous cells. Specifically, it may interfere with cell proliferation and induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival.

Study 1: Anticancer Efficacy

A study conducted on the anticancer effects of various diazepane derivatives highlighted the significant cytotoxicity of this compound against MCF-7 cells. The study utilized a series of assays to determine cell viability post-treatment.

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of this compound against clinical isolates. The results demonstrated its potential as an effective agent against resistant strains of bacteria, indicating its role in addressing antibiotic resistance.

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